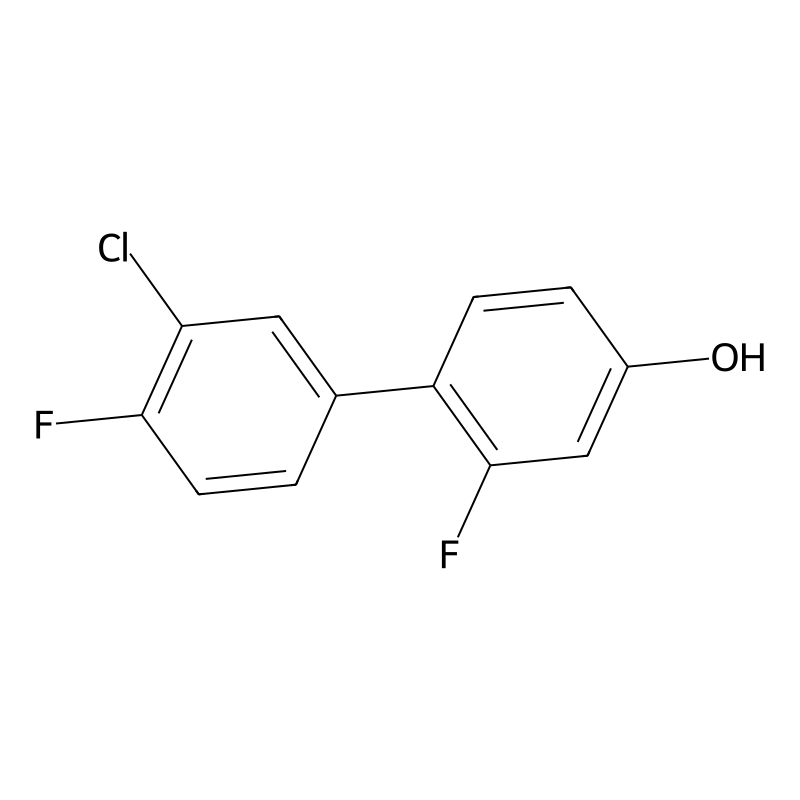

4-(3-Chloro-4-fluorophenyl)-3-fluorophenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(3-Chloro-4-fluorophenyl)-3-fluorophenol is an aromatic compound characterized by the presence of multiple halogen substituents on its phenolic structure. It features a hydroxyl group (-OH) attached to a phenol ring, which is further substituted with a chlorine atom and two fluorine atoms. The molecular formula for this compound is , and it has a molecular weight of approximately 256.64 g/mol. The compound's unique structure imparts distinct chemical properties and biological activities, making it a subject of interest in various fields of research.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine can influence the reactivity of the aromatic ring, allowing for further substitutions at available positions.

- Oxidation: The hydroxyl group may be oxidized to form quinones or other derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, potentially modifying the halogen substituents or the phenolic group.

- Nucleophilic Substitution: The halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions, facilitated by reagents like sodium hydroxide or organometallic compounds .

The synthesis of 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol typically involves:

- Electrophilic Aromatic Substitution: A common method involves treating a suitable phenol derivative with chlorinating and fluorinating agents under controlled conditions.

- Multi-step Processes: In industrial settings, advanced catalytic systems may be employed to optimize yields and purity. Continuous flow reactors can enhance efficiency and scalability .

- Reagents: The synthesis may require specific reagents such as chlorinating agents (e.g., thionyl chloride) and fluorinating agents (e.g., potassium fluoride) to introduce the halogen substituents onto the aromatic ring.

4-(3-Chloro-4-fluorophenyl)-3-fluorophenol has potential applications in:

- Pharmaceuticals: Its unique structure may contribute to the development of new therapeutic agents targeting specific diseases.

- Agricultural Chemicals: Compounds with similar structures are often investigated for their herbicidal or fungicidal properties.

- Material Science: Its chemical properties might be exploited in the synthesis of polymers or other materials with specific functionalities.

Interaction studies involving 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol could focus on its binding affinity to various biological targets, including enzymes and receptors. Such studies are crucial for understanding its mechanism of action and potential therapeutic applications. Additionally, investigating its interactions with other chemical entities could provide insights into its reactivity and stability under different conditions.

Several compounds share structural similarities with 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloro-4-fluorophenol | Contains only one fluorine atom; simpler structure. | |

| 2-Chloro-4-fluorophenol | Chlorine at ortho position; different reactivity. | |

| 4-Fluorophenol | Lacks chlorine; serves as a baseline for comparison. | |

| 4-Bromo-3-fluorophenol | Bromine instead of chlorine; affects reactivity. | |

| 2,6-Dichloro-4-fluorophenol | Multiple chlorine substituents; increased reactivity. |

These comparisons highlight the unique positioning of halogens in 4-(3-Chloro-4-fluorophenyl)-3-fluorophenol, which influences its chemical behavior and potential applications in comparison to related compounds. Each compound's distinct substituent arrangement leads to variations in their physical and chemical properties, making them suitable for different applications in chemistry and biology .